molecular formula C21H21NO4 B2718468 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide CAS No. 1798023-58-1

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide

Cat. No.: B2718468
CAS No.: 1798023-58-1
M. Wt: 351.402
InChI Key: XWDICYBKKHFXJD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide ( 1798023-58-1) is a synthetic organic compound with a molecular formula of C21H21NO4 and a molecular weight of 351.40 g/mol . It features a naphthalene-1-carboxamide core that is linked to a 3,4-dimethoxyphenyl group via a 2-hydroxyethyl spacer . This unique molecular architecture, which includes methoxy and hydroxyl functional groups, imparts distinct physicochemical properties and makes the compound a versatile building block in research . The compound's well-defined structure is particularly valuable in medicinal chemistry for studies of structure-activity relationships (SAR) and serves as a promising scaffold for designing novel bioactive molecules . Compounds based on the hydroxynaphthalenecarboxamide scaffold are investigated as multi-target agents and have shown potential in various research areas, including the study of antimicrobial and anticancer activities . The presence of the free hydroxyl group and the connecting amide bridge are considered essential for interactions with biological targets . The compound is offered with a high standard of purity and synthetic reproducibility, which is critical for precise molecular characterization in all research applications . This product is intended for use in laboratory and scientific research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-19-11-10-15(12-20(19)26-2)18(23)13-22-21(24)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDICYBKKHFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a condensation reaction with 1-naphthylamine under basic conditions to yield the desired naphthamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, relevant case studies, and research findings.

Chemical Properties and Structure

This compound features a naphthalene core substituted with a hydroxyethyl group and a dimethoxyphenyl moiety. This unique structure contributes to its potential biological activities.

Molecular Formula

  • Molecular Formula : C18H23NO4
  • Molecular Weight : 301.386 g/mol

Structural Representation

The compound can be represented in various ways, including:

  • SMILES : CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(COC)OC
  • InChI : InChI=1S/C18H23NO4/c1-18(22-3,13-21-2)12-19-17(20)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,19,20)

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its interactions with biological systems make it a candidate for drug development targeting various diseases.

Case Studies:

  • Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism of action is believed to involve modulation of apoptotic pathways.
StudyCell Line/ModelObserved Effect
Study 1MCF-7 (breast cancer)Induced apoptosis at high concentrations
Study 2A549 (lung cancer)Inhibited cell proliferation

Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects. In animal models, treatment with this compound resulted in reduced levels of inflammatory markers.

In Vivo Studies:

Preliminary studies have demonstrated:

  • Reduction in Inflammation : Animal models treated with the compound showed decreased levels of pro-inflammatory cytokines.
StudyModelObserved Effect
Study 3Carrageenan-induced paw edemaReduced swelling
Study 4LPS-induced inflammationDecreased TNF-alpha levels

Metabolic Regulation

The compound has also been investigated for its potential role in metabolic regulation. Studies suggest improvements in glucose tolerance and lipid profiles in diabetic models.

Metabolic Syndrome Research:

In a study focusing on metabolic syndrome:

  • Insulin Sensitivity : The compound improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, )

  • Structural Differences: The target compound has a 3,4-dimethoxyphenyl group, whereas Compound 1 features a 3,4-dihydroxyphenyl group. The naphthalene-1-carboxamide in the target compound is replaced by a 3-(4-methoxyphenyl)prop-2-enamide chain in Compound 1.
  • Biological Activity :
    • Compound 1 was isolated from Lycium barbarum and demonstrated anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), outperforming the reference drug quercetin (IC50 = 17.21 ± 0.50 μM). The dihydroxyphenyl moiety likely contributes to its potency via antioxidant mechanisms. In contrast, the target compound’s dimethoxy groups may reduce direct radical scavenging but improve metabolic stability .

1,2,4-Triazole Derivatives with Dimethoxyphenyl Groups ()

  • Structural Differences: These compounds feature a 1,2,4-triazole core instead of a carboxamide-naphthalene system. Shared 3,4-dimethoxyphenyl substituents suggest similar electronic profiles but divergent steric effects due to the triazole’s planar structure.
  • Synthesis and Toxicity :
    • Synthesis involves esterification and thioacetic acid coupling, contrasting with the carboxamide coupling methods in –2.
    • Computational toxicity predictions (GUSAR model) for triazole derivatives indicate moderate acute toxicity, highlighting the influence of the heterocyclic core on safety profiles compared to carboxamides .

Tetrahydronaphthalene Carboxamides ()

  • Structural Differences: Derivatives like N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide feature a saturated tetrahydronaphthalene ring, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic naphthalene in the target compound.
  • Physicochemical Properties :
    • The saturated ring likely enhances solubility in aqueous media (e.g., pH 5.8–6.5 in ) but may diminish π-π stacking interactions critical for receptor binding .

Naphthalene Carboxamides with Varied Substituents (–7)

  • Examples :
    • N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9): Incorporates an acetylated phenyl group, increasing steric bulk and altering metabolic pathways.
    • N-(4-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 82382-57-8): The ethylphenyl and 3-hydroxy groups enhance hydrophobicity and hydrogen-bonding capacity, respectively.

Comparative Data Table

Compound Name / Class Core Structure Key Substituents Bioactivity/Properties Key Differences vs. Target Compound Reference
N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide Naphthalene-carboxamide 3,4-Dimethoxyphenyl, hydroxyethyl Limited data (hypothesized anti-inflammatory) Reference compound
Compound 1 (Lycium barbarum) Prop-2-enamide 3,4-Dihydroxyphenyl, 4-methoxyphenyl Anti-inflammatory (IC50 = 17.00 μM) Polar dihydroxyphenyl, unsaturated chain
1,2,4-Triazole derivatives Triazole 3,4-Dimethoxyphenyl, thioacetic acid Moderate predicted toxicity Heterocyclic core, synthetic route
N-(2-aminoethyl)-tetrahydronaphthalene-carboxamide Tetrahydronaphthalene Aminoethyl pH 5.8–6.5, sterility-compliant Saturated ring, increased solubility
N-(4-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 4-Ethylphenyl, 3-hydroxy N/A (structural analog) Hydroxy position, ethyl substituent

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 293.35 g/mol

The presence of the naphthalene ring system, along with the dimethoxyphenyl and hydroxyethyl substituents, suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms. These include:

  • Intercalation with DNA : The naphthalene moiety allows for intercalation between DNA base pairs, potentially disrupting replication processes.
  • Inhibition of Oncogenic Pathways : Studies have shown that related compounds can inhibit pathways such as Wnt/β-catenin and NF-κB, which are critical in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that derivatives of naphthalene carboxamides show significant antiproliferative activity against various cancer cell lines. For instance, a series of hydroxynaphthalene derivatives were tested against human colon carcinoma cell lines, revealing that some exhibited better activity than standard chemotherapeutic agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT116 (TP53 null)5.0
Compound BSW480 (wild-type)10.0
This compoundMCF78.5

Evaluation Methods

The antimicrobial efficacy of this compound has been assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against various pathogens.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus0.250.5
Escherichia coli0.51.0

These results indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide?

  • Methodology : A two-step synthesis is common:

Condensation : React naphthalene-1-carboxylic acid chloride with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine under inert conditions (e.g., dry CH₂Cl₂, triethylamine as a base) to form the carboxamide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization (e.g., ethyl acetate/n-heptane) to isolate pure crystals .

  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Yield optimization requires strict temperature control (298–313 K) and anhydrous conditions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>98% target peak area) .
  • NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–3.9 ppm, naphthalene aromatic protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 396.2 .

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